4-(5-(4-Methoxyphenyl)thiophen-2-yl)benzenamine
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Overview
Description
4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound features a thiophene ring substituted with a methoxyphenyl group and a benzenamine group, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under reflux conditions.
Substitution with Methoxyphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2), chlorine (Cl2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with similar structural features but different functional groups.
2-(4-methoxyphenyl)thiophene: A simpler thiophene derivative with only one methoxyphenyl group.
Uniqueness
4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)thiophen-2-yl]aniline |
InChI |
InChI=1S/C17H15NOS/c1-19-15-8-4-13(5-9-15)17-11-10-16(20-17)12-2-6-14(18)7-3-12/h2-11H,18H2,1H3 |
InChI Key |
JJUWIYUCBOADAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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